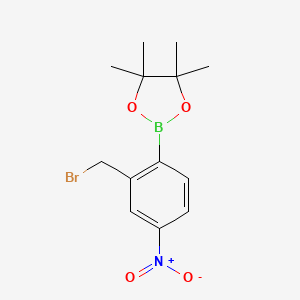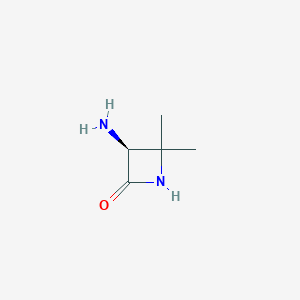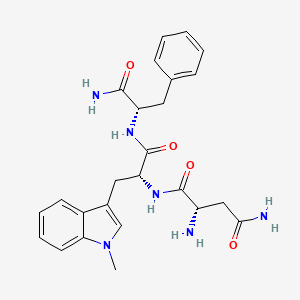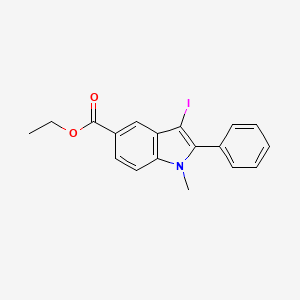![molecular formula C18H11NO2 B12522549 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one CAS No. 652138-02-8](/img/structure/B12522549.png)
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one is a heterocyclic compound that features a pyridine ring fused to a naphthopyranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carbaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthopyranone rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)-4H-naphtho[2,3-b]pyran-4-one
- 2-(Pyridin-3-yl)-4H-naphtho[2,3-b]pyran-4-one
- 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its electronic properties and reactivity. This makes it distinct from other similar compounds and provides unique opportunities for its application in various fields .
Propiedades
Número CAS |
652138-02-8 |
|---|---|
Fórmula molecular |
C18H11NO2 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
2-pyridin-4-ylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(12-5-7-19-8-6-12)21-18-10-14-4-2-1-3-13(14)9-15(16)18/h1-11H |
Clave InChI |
NIZWZLRCORUOBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)


